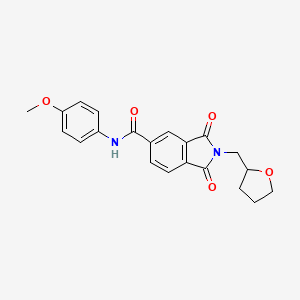
2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol, also known as PZL, is a chemical compound that has been extensively studied for its potential use in scientific research. PZL is a pyrazolidinol derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.
作用機序
The exact mechanism of action of 2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol is not fully understood, but it is believed to act on a variety of neurotransmitter systems in the brain, including the cholinergic, dopaminergic, and serotonergic systems. 2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol has been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its effects on learning and memory. It has also been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol has been shown to have a variety of biochemical and physiological effects, including the ability to enhance learning and memory, reduce anxiety, and improve mood. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. 2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons, which may contribute to its effects on learning and memory.
実験室実験の利点と制限
2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol has a number of advantages for use in lab experiments, including its ability to enhance learning and memory, reduce anxiety, and improve mood. It has also been shown to have a wide range of effects on the central nervous system, making it a versatile tool for researchers in a variety of fields. However, there are also some limitations to the use of 2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol in lab experiments, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
将来の方向性
There are a number of potential future directions for research on 2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol, including further studies of its mechanism of action, its effects on different neurotransmitter systems, and its potential use in the treatment of a variety of neurological disorders. Additionally, researchers may explore the use of 2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol in combination with other drugs or therapies, or investigate its potential as a neuroprotective agent. Overall, the study of 2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol has the potential to yield valuable insights into the functioning of the brain and the development of new treatments for neurological disorders.
合成法
2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol can be synthesized through a variety of methods, including the reaction of benzoyl chloride with isopropylamine and methylhydrazine, or through the reaction of benzoylhydrazine with isopropylmagnesium bromide and methyl iodide. These methods have been well-documented in the scientific literature and have been used to produce 2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol in large quantities for research purposes.
科学的研究の応用
2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have a variety of effects on the central nervous system, including the ability to enhance learning and memory, reduce anxiety, and improve mood. 2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol has also been studied for its potential use in the treatment of a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
(5-hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)15-11(3)9-13(17)16(15)14(18)12-7-5-4-6-8-12/h4-8,10-11,13,17H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNLKFLESZIFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(N1C(C)C)C(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Hydroxy-3-methyl-2-(propan-2-yl)pyrazolidin-1-yl](phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5205986.png)

![N-{2-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5205998.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5206018.png)
![{1-(phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5206021.png)
![methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate](/img/structure/B5206023.png)
![3-({[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5206025.png)
![3-bromo-N-(tert-butyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5206041.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5206049.png)
![1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5206055.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5206056.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-pentylglycinamide](/img/structure/B5206089.png)
![4-chloro-3-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5206095.png)